molecular formula C18H18N2O6 B13593882 Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate

Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate

Cat. No.: B13593882
M. Wt: 358.3 g/mol
InChI Key: XDQGTEDUXDYNAX-UHFFFAOYSA-N
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Description

Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate is an organic compound that features a tert-butyl ester group, a hydroxybenzamido group, and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl 4-hydroxybenzoate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding tert-butyl 4-hydroxy-3-nitrobenzoate. Finally, the amide formation is achieved by reacting the nitro compound with an appropriate amine under suitable conditions to obtain this compound .

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These methods can be adapted for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to the presence of the hydroxybenzamido group, which can scavenge free radicals and inhibit lipid peroxidation. The nitro group may also play a role in modulating the compound’s biological activity by undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl4-(4-hydroxybenzamido)-3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxybenzamido and nitro groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

tert-butyl 4-[(4-hydroxybenzoyl)amino]-3-nitrobenzoate

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)12-6-9-14(15(10-12)20(24)25)19-16(22)11-4-7-13(21)8-5-11/h4-10,21H,1-3H3,(H,19,22)

InChI Key

XDQGTEDUXDYNAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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